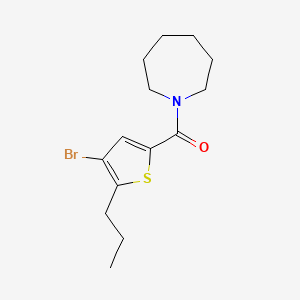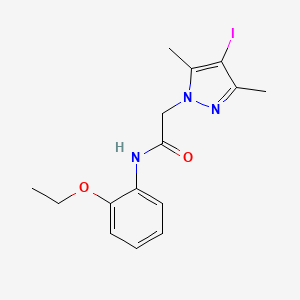![molecular formula C18H16N6O B6014155 4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol](/img/structure/B6014155.png)
4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to act as iron chelators .
Vorbereitungsmethoden
The synthesis of 4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol involves multiple steps, starting with the preparation of the triazinoindole core. This is typically achieved through a ring-fusion strategy, where a precursor compound undergoes cyclization under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions in large reactors with controlled temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to chelate iron makes it useful in studying iron metabolism and related biological processes.
Wirkmechanismus
The compound exerts its effects primarily through iron chelation. By binding to iron ions, it disrupts the iron homeostasis within cells, leading to inhibition of cell proliferation and induction of apoptosis. This mechanism is particularly effective in cancer cells, which have a higher iron requirement compared to normal cells . The molecular targets include iron-dependent enzymes and pathways involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazinoindole derivatives and iron chelators such as:
Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload conditions.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
VLX600: Another iron chelator with a similar mechanism of action but different structural features.
4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol is unique due to its specific structural configuration, which allows for selective binding to ferrous ions and its potential for lower cytotoxicity compared to other iron chelators .
Eigenschaften
IUPAC Name |
4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-10-3-8-15-14(9-10)16-17(19-15)20-18(24-22-16)23-21-11(2)12-4-6-13(25)7-5-12/h3-9,25H,1-2H3,(H2,19,20,23,24)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDSHYQZEFQFIQ-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=C(C)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C(\C)/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[4-[[4-(4-Methylphenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6014073.png)
![N-(2,5-dichlorophenyl)-2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6014077.png)
![N-(4-chlorobenzyl)-2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6014089.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6014095.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6014107.png)
![7-(4-isopropylbenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014112.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanone;oxalic acid](/img/structure/B6014121.png)
![N,N-dimethyl-N'-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride](/img/structure/B6014123.png)

![5-(Furan-2-yl)-2-{[(2-hydroxyethyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B6014133.png)


![1-(3-fluoro-4-methylphenyl)-3-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea](/img/structure/B6014173.png)
